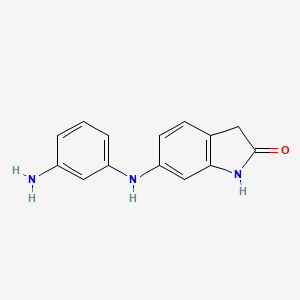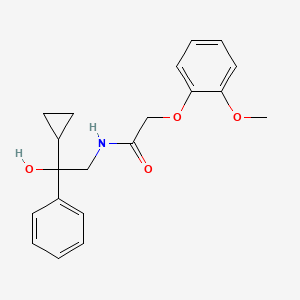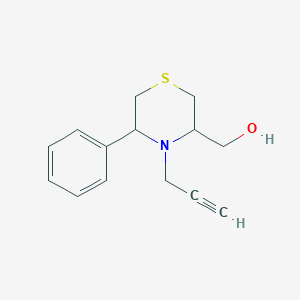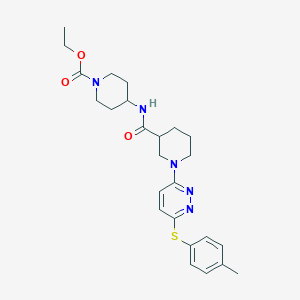![molecular formula C19H16N2O4 B2525299 4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid CAS No. 366824-36-4](/img/structure/B2525299.png)
4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes a compound with a benzo[d][1,3]oxazine core and a Z configuration around a double bond, which indicates a geometric similarity to the compound . The second paper discusses a Schiff base ligand with a benzoic acid moiety, which is also a feature of the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed oxidative cyclization-methoxycarbonylation and condensation reactions. In the first paper, a palladium-catalyzed reaction was used to synthesize a benzo[d][1,3]oxazine derivative with a yield of 68% . The second paper describes the synthesis of a Schiff base ligand through the condensation of N-(4-phenylthiazole-2-yl) hydrazine carboxamide with 3-Aldehydosalicylic acid . These methods could potentially be adapted for the synthesis of 4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry (MS), and elemental analysis were employed to fully characterize the synthesized compounds . Additionally, 2D NOESY experiments were used to establish the Z configuration around the double bond .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds similar to 4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid. However, the Schiff base ligand discussed in the second paper forms metal complexes with a square pyramidal coordination geometry, suggesting that the compound of interest may also form complexes with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers include their stoichiometry, coordination geometry, and biological activity. The metal complexes described in the second paper have a 1:1 stoichiometric ratio and exhibit square pyramidal coordination geometry . The antimicrobial activity of these complexes was found to be higher than that of the free ligand, and they also showed moderate DNA cleavage activity . These findings could provide insights into the potential properties of 4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid.
科学的研究の応用
Liquid Crystal Research
A new family of four-ring achiral bent-core compounds derived from 2-methyl 3-amino benzoic acid has been designed and synthesized, highlighting the significance of polar cyano-groups in the development of nematic liquid crystals. These compounds showcase a wide-range enantiotropic nematic phase, emphasizing the role of highly polar end-groups in liquid crystal behavior and phase characterisation. This research opens new avenues for the use of complex benzoic acid derivatives in liquid crystal technology, offering potential for advanced display and optical devices (Gude, Upadhyaya, Mohiuddin, & Nandiraju, 2013).
Chemical Synthesis and Reactivity
The reactivity of aryl-2-hydroxypropenoic derivatives with boron tribromide has been studied, showcasing the versatility of benzoic acid derivatives in organic synthesis. This research demonstrates the transformation of these derivatives into various hydroxyphenyl-2-hydroxypropenoic acids and highlights cyclisation reactions leading to the formation of coumarins and benzofuran-2-carboxylic acids. Such studies are crucial for understanding the chemical behavior of benzoic acid derivatives, paving the way for novel synthetic routes in organic chemistry (Dupont & Cotelle, 2001).
Medicinal Chemistry and Drug Design
In the field of medicinal chemistry, the design of mechanism-based inactivators for zinc proteases using benzoic acid derivatives has been explored. These studies have led to the development of compounds that can selectively target and inactivate specific enzymes, offering insights into enzyme inhibition and potential therapeutic applications. Such research demonstrates the therapeutic potential of benzoic acid derivatives in designing novel drugs (Mobashery, Ghosh, Tamura, & Kaiser, 1990).
Supramolecular Chemistry
Supramolecular liquid crystalline complexes formed by hydrogen bond formation between specific benzoic acid derivatives have been studied, illustrating the importance of non-covalent interactions in creating novel liquid crystalline materials. These complexes exhibit enantiotropic nematic phases, showcasing the potential of benzoic acid derivatives in supramolecular chemistry for developing new materials with unique properties (Alaasar & Tschierske, 2019).
特性
IUPAC Name |
4-[(Z)-2-cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-25-17-8-4-14(5-9-17)12-21-18(22)16(11-20)10-13-2-6-15(7-3-13)19(23)24/h2-10H,12H2,1H3,(H,21,22)(H,23,24)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUYNCXATPNCTF-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyano-2-{[(4-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)
![2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2525220.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)
![N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2525224.png)

![N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2525228.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2525232.png)
![N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2525233.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2525237.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2525238.png)
